![molecular formula C21H19N3O2 B1669539 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile CAS No. 1449747-00-5](/img/structure/B1669539.png)
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile
Descripción general
Descripción
The compound “1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile” is a noncompetitive allosteric agonist of S1P2 (EC50 = 0.48 μM) that does not display agonist activity towards S1P1, S1P3, S1P4, or S1P5 . It has been used as a sphingosine 1-phosphate receptor 2 (S1pr2) agonist in pancreatic adenocarcinoma cell line (CFPAC-1) .
Molecular Structure Analysis
The molecular formula of the compound is C21H19N3O2 and its molecular weight is 345.39 . The structure of the compound includes a benzyl group, a dimethylpyrrole group, and a dihydropyridine group .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 580.5±50.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is soluble in DMSO at 20mg/mL . The compound is a white to beige powder and should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Sphingosine-1-Phosphate Receptor Agonist
CYM-5520 is a selective S1P2 allosteric agonist . It has an EC50 value of 0.48 μM and is selective for S1P2 receptors over a panel of 29 other receptors and transporters . This makes it a valuable tool in the study of sphingosine-1-phosphate receptor signaling.
Noncompetitive Allosteric Agonist
CYM-5520 is a specific, noncompetitive allosteric agonist of sphingosine 1-phosphate receptor 2 (S1PR2; EC50 = 1.0 μM) . It does not show any agonist activity towards S1PR1, S1PR3, S1PR4 or S1PR5 . This specificity can be useful in research focused on S1PR2.
Mediator of Transcription Factor Phosphorylation
CYM-5520 mediates the phosphorylation of the transcription factor p65 . This suggests that it could be used in studies investigating the regulation of gene expression.
Bone Density Research
CYM-5520 has been found to upregulate trabecular number, thickness as well as tibial bone volume density in osteoblasts . This indicates potential applications in the field of bone density research.
Pharmacological Research
Due to its selective agonist activity, CYM-5520 can be used in pharmacological research to study the effects of S1P2 receptor activation .
Biochemical Research
The compound’s unique structure and activity make it a useful tool in biochemical research, particularly in studies investigating the structure-activity relationships of S1P2 receptor agonists .
Safety And Hazards
Propiedades
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGNANMYYHBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347648 | |
Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxo-ethyl]-6-oxo-1,6-dihydro-pyridine-3-carbonitrile | |
CAS RN |
1449747-00-5 | |
Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1449747-00-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of CYM-5520?
A: CYM-5520 acts as a selective agonist for the Sphingosine-1-phosphate receptor 2 (S1PR2). [, , , ] This means it binds to and activates this specific receptor, initiating downstream signaling pathways within the cell.
Q2: How does CYM-5520's activation of S1PR2 affect cancer cells, particularly in pancreatic cancer?
A: Studies using pancreatic cancer cell lines (Panc02-luc and AsPC-1) showed that CYM-5520, as well as the natural S1PR2 ligand (TCA), promoted cell proliferation. [] This effect was observed in cell lines with dominant S1PR2 expression but not in those expressing other S1P receptor subtypes. This suggests that CYM-5520's effect on cancer cell proliferation is mediated specifically through S1PR2.
Q3: What is the significance of conjugated bile acids and obstructive jaundice in relation to CYM-5520 and pancreatic cancer?
A: Research indicates that conjugated bile acids, often elevated in obstructive jaundice, can worsen the progression of metastatic pancreatic cancer. [, ] This effect is mediated by S1PR2, the same receptor targeted by CYM-5520. The study suggests that conjugated bile acids might act as natural agonists of S1PR2, contributing to cancer progression in a similar manner to CYM-5520.
Q4: Are there any preclinical studies exploring the therapeutic potential of targeting S1PR2 in cancer?
A: Yes, preclinical studies have investigated combined treatment approaches targeting S1PR2. For example, a study in Chronic Lymphocytic Leukemia (CLL) showed that combining CYM-5520 with an IRE1 inhibitor (B-I09) led to increased apoptosis in both mouse and human CLL cells. [] This suggests a potential synergistic effect and warrants further investigation.
Q5: Has CYM-5520 demonstrated any effects in other disease models?
A: CYM-5520 has also been studied in a rat model of apicoectomy (a surgical procedure involving tooth roots). [] Results showed that local injection of CYM-5520 mixed with a scaffold material enhanced bone formation compared to the control group. This suggests a potential role for S1PR2 signaling in bone regeneration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.